molecular formula C16H18O6 B1251746 Oidiolactone D

Oidiolactone D

Cat. No. B1251746
M. Wt: 306.31 g/mol
InChI Key: GEOBAHFMJINOOY-OQMNTFJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oidiolactone D is a natural product found in Oidiodendron truncatum and Oidiodendron with data available.

Scientific Research Applications

Synthesis and Biological Activity

Oidiolactone D, a podolactone-type compound, has been a focus of research due to its unique chemical structure and potential biological activities. Barrero et al. (2002) described the synthesis of oidiolactone C, a related compound, from trans-communic acid and evaluated its antifungal and cytotoxic properties, highlighting the potential of podolactone-type compounds in medical research (Barrero et al., 2002).

Nematicidal Activities

Oidiolactone D has shown promising results in the field of agriculture, particularly in controlling nematode pests. Ohtani et al. (2011) isolated oidiolactone D from the fungus Oidiodendron sp. and discovered its nematicidal activities against root-lesion and pine wood nematodes. This finding suggests a potential application of oidiolactone D in the development of natural pest control agents (Ohtani et al., 2011).

Chemical Structure and Derivatives

The study of oidiolactones extends to their chemical structure and potential derivatives. Krohn et al. (1999) isolated several labdane diterpene derivatives, including oidiolactones A-F, from the fungus Oidiodendron truncata, expanding the knowledge of this compound's structural diversity (John, Krohn, Flōrke, Aust, Draeger, & Schulz, 1999).

properties

Product Name

Oidiolactone D

Molecular Formula

C16H18O6

Molecular Weight

306.31 g/mol

IUPAC Name

(1S,2R,4S,5R,10S,14S,17R)-5-hydroxy-10,14-dimethyl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione

InChI

InChI=1S/C16H18O6/c1-14-4-3-5-15(2)10(14)9(21-12(15)18)11-16(22-11)7(14)6-8(17)20-13(16)19/h6,9-11,13,19H,3-5H2,1-2H3/t9-,10+,11+,13+,14+,15-,16-/m0/s1

InChI Key

GEOBAHFMJINOOY-OQMNTFJPSA-N

Isomeric SMILES

C[C@]12CCC[C@]3([C@@H]1[C@@H]([C@@H]4[C@]5(C2=CC(=O)O[C@H]5O)O4)OC3=O)C

Canonical SMILES

CC12CCCC3(C1C(C4C5(C2=CC(=O)OC5O)O4)OC3=O)C

synonyms

oidiolactone D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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